molecular formula C11H10N2O4 B601134 3,4-二氢-7-甲氧基-4-氧代喹唑啉-6-基乙酸酯 CAS No. 179688-53-0

3,4-二氢-7-甲氧基-4-氧代喹唑啉-6-基乙酸酯

货号 B601134
CAS 编号: 179688-53-0
分子量: 234.21
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate” is a chemical compound with the molecular formula C11H10N2O4 . It is a brown solid powder and is mainly used in pharmaceutical synthesis intermediates and cosmetics .


Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate” can be found in various chemical databases . The average mass of the molecule is 234.208 Da and the monoisotopic mass is 234.064056 Da .


Physical And Chemical Properties Analysis

The compound has a melting point of 293 °C and a predicted boiling point of 390.5±52.0 °C . It has a density of 1.39 and is slightly soluble in DMSO (when heated) and Methanol . The compound is a white to yellow powder or crystal .

科学研究应用

  • Synthesis and Biological Activity : This compound has been used as a starting material for the synthesis of various derivatives with biological activity. For instance, a study by Cai et al. (2019) described the synthesis of a derivative that acted as an effective inhibitor of lung cancer cell proliferation (Cai et al., 2019).

  • Anticancer Activity : Another study by Wang et al. (2021) synthesized a series of substituted quinazoline derivatives from 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. These compounds showed remarkable inhibitory activity against MCF-7 breast cancer cell lines, indicating potential in cancer treatment (Wang et al., 2021).

  • Improved Synthesis of Anticancer Drugs : Cai et al. (2015) improved the synthetic procedure of the anticancer drug poziotinib using 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate as a starting material. This study highlights its role in facilitating the production of important pharmaceuticals (Cai et al., 2015).

  • Tubulin-Polymerization Inhibitors : Wang et al. (2014) explored derivatives of this compound as novel tubulin-polymerization inhibitors targeting the colchicine site. These compounds showed significant potential in disrupting microtubule formation, a crucial aspect in cancer therapy (Wang et al., 2014).

  • Analgesic and Anti-inflammatory Activities : A study by Maggio et al. (2001) synthesized derivatives for their analgesic and anti-inflammatory activities. These compounds exhibited appreciable anti-inflammatory activity and low ulcerogenic index (Maggio et al., 2001).

  • Application in Fluorescent Labeling : Hirano et al. (2004) identified 6-Methoxy-4-quinolone as a novel fluorophore derived from this compound, demonstrating strong fluorescence in a wide pH range, useful for biomedical analysis (Hirano et al., 2004).

  • Antitumor Lead and Vascular Disruption : Cui et al. (2017) identified a derivative as a promising anticancer lead, which inhibited tumor growth significantly in mice and disrupted tumor vasculature (Cui et al., 2017).

  • Anticonvulsant Evaluation : El-Azab et al. (2011) evaluated quinazoline derivatives for their anticonvulsant activity, comparing them with standard drugs like methaqualone and sodium valproate (El-Azab et al., 2011).

安全和危害

The compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

属性

IUPAC Name

(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLQIFINSOHAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621628
Record name 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate

CAS RN

179688-53-0
Record name 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Acetoxy-7-methoxy-3H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 6-hydroxy-7-methoxyquinazolin-4(3H)-one (0.57 g) and pyridine (4 mL) was added acetic anhydride (10 mL) at room temperature. The reaction mixture was stirred at 100° C. for 3 hours, and then poured into ice-water. The resulting mixture was filtered to give the title compound (0.40 g, 53.00%). The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, d6-DMSO) δ: 2.30 (s, 3H), 3.92 (s, 3H), 7.28 (s, 1H), 7.75 (s, 1H), 8.08 (s, 1H).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

6-Acetoxy-7-methoxy-quinazolin-4-one (RO0505111-000) was synthesized according to the literature procedure of Gibson, K. H. et al. Bioorganic & Medicinal Chemistry Letters, 1997, 7(21), 2723–2728. To a solution of 6-acetoxy-7-methoxy-quinazolin-4-one (RO0505111-000) (1.2 g, 5.13 mmol) in SOCl2 (30 mL) Aldrich) was added a few drops of DMF (0.1 mL). The reaction mixture was then heated with stirring at 100° C. for 3 hours. The solvents were evaporated and the residue was dried in vacuo. The residue was dissolved in 2-propanol (30 mL), then aniline (0.47 mL, 5.13 mmol) (Aldrich) was added. The reaction mixture was heated at 110° C. for 3 hours, then cooled to room temperature and filtered. The precipitate was collected and dried in vacuo to give 6-acetoxy-7-methoxy-4-phenylamino-quinazoline as a white solid. (Yield 1.0 g, 63%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Citations

For This Compound
3
Citations
W Zhang, Z Su, H Liu, Y Zhang, W Ye… - … Process Research & …, 2022 - ACS Publications
The development of an efficient synthetic process for a clinical candidate Larotinib (4), which is an epidermal growth factor receptor (EGFR) inhibitor for the treatment of esophageal …
Number of citations: 2 pubs.acs.org
Y Gao, F Li, X Ni, S Yang, H Liu, X Wu, J Liu, J Ma - RSC advances, 2023 - pubs.rsc.org
Herein, a series of 4-(benzofuran-6-yloxy)quinazoline derivatives as VEGFR-2/HDAC dual inhibitors were designed and synthesized based on fruquintinib and vorinostat. Among them, …
Number of citations: 5 pubs.rsc.org
Y Cui, R Wang, Y Wei, F Hou, H Li, Y Jiang… - Bioorganic & Medicinal …, 2023 - Elsevier
In previous decades, patients with the most active EGFR mutations in non-small cell lung cancer (NSCLC) have significantly benefited from EGFR tyrosine kinase inhibitors (TKIs). …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。